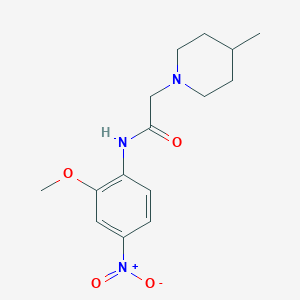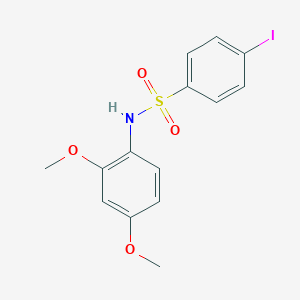![molecular formula C25H25N3O2S B4233524 4-(benzyloxy)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4233524.png)
4-(benzyloxy)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide
Vue d'ensemble
Description
4-(benzyloxy)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential applications in cancer research. Glutaminase is an enzyme that is overexpressed in many types of cancer cells and plays a crucial role in cancer metabolism. BPTES has been shown to selectively inhibit glutaminase, leading to a decrease in cancer cell proliferation and tumor growth. BPTES has also been studied for its potential applications in other diseases such as epilepsy and neurodegenerative disorders.
Mécanisme D'action
BPTES selectively inhibits glutaminase by binding to the active site of the enzyme and preventing it from catalyzing the hydrolysis of glutamine. Glutamine is an essential amino acid that is required for cancer cell proliferation and survival. By inhibiting glutaminase, BPTES deprives cancer cells of the necessary glutamine, leading to decreased cell proliferation and tumor growth.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects on cancer cells. Inhibition of glutaminase by BPTES leads to a decrease in glutamine levels, which in turn affects various metabolic pathways in cancer cells. BPTES has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, BPTES has been shown to have anti-inflammatory effects and can modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
BPTES has several advantages for lab experiments. It is a highly selective inhibitor of glutaminase, making it suitable for studying the role of glutaminase in cancer metabolism. BPTES has also been optimized for high yield and purity, making it suitable for biochemical and physiological studies. However, BPTES has limitations in terms of its stability and solubility, which can affect its efficacy in lab experiments.
Orientations Futures
There are several future directions for research on BPTES. One direction is to optimize the synthesis of BPTES to improve its stability and solubility. Another direction is to study the efficacy of BPTES in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of BPTES in other diseases such as epilepsy and neurodegenerative disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BPTES in humans.
Conclusion:
In conclusion, BPTES is a chemical compound that has been extensively studied for its potential applications in cancer research. It selectively inhibits glutaminase, leading to a decrease in cancer cell proliferation and tumor growth. BPTES has significant biochemical and physiological effects on cancer cells and has potential applications in other diseases such as epilepsy and neurodegenerative disorders. While BPTES has advantages for lab experiments, there are limitations to its stability and solubility that need to be addressed. Future research directions include optimizing the synthesis of BPTES, studying its efficacy in combination with other cancer therapies, and evaluating its safety and efficacy in humans through clinical trials.
Propriétés
IUPAC Name |
4-phenylmethoxy-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c29-24(20-8-14-23(15-9-20)30-18-19-6-2-1-3-7-19)27-25(31)26-21-10-12-22(13-11-21)28-16-4-5-17-28/h1-3,6-15H,4-5,16-18H2,(H2,26,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAJOPIRATXSKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4233456.png)
![N-(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4233462.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4233464.png)
![1-(2,4-dimethylphenyl)-3-[(4-hydroxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4233476.png)
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]acetonitrile](/img/structure/B4233483.png)
![2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4233490.png)


![dimethyl 2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4233507.png)
![2-[2-iodo-6-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-(2-methylphenyl)acetamide dihydrochloride](/img/structure/B4233514.png)
![N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4233521.png)
![1-(3-acetylphenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4233522.png)
![N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea](/img/structure/B4233527.png)
